2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide

Description

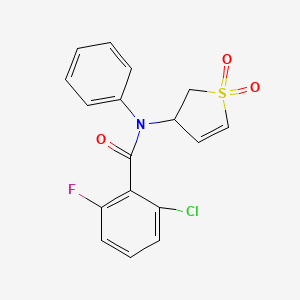

The compound 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide is a benzamide derivative characterized by a benzamide core substituted with chlorine (at position 2) and fluorine (at position 6) on the aromatic ring. The N-phenyl group is further modified by a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety, which introduces a sulfone-containing heterocyclic system. This suggests that the benzamide analog may exhibit higher molecular weight and altered solubility due to the bulkier aromatic substituents.

Properties

IUPAC Name |

2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO3S/c18-14-7-4-8-15(19)16(14)17(21)20(12-5-2-1-3-6-12)13-9-10-24(22,23)11-13/h1-10,13H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWZDJBOBDHZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide core, a chloro group, a fluorophenyl moiety, and a dioxido-dihydrothiophene segment. Its molecular formula is with a molecular weight of approximately 285.75 g/mol. The predicted boiling point is around 498.8 °C, and it has a density of approximately 1.450 g/cm³ .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

The mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes or receptors. Its unique structure allows it to bind effectively to these targets, potentially inhibiting or modulating their activity. This may involve various pathways including signal transduction and metabolic regulation .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits significant enzyme inhibition in various assays. For example:

- Cell Viability Assays : The compound was tested against different cancer cell lines, showing varying degrees of cytotoxicity depending on concentration and exposure time.

-

Comparative Analysis : A comparative study highlighted similar compounds with varying biological activities:

Compound Name Structural Features Unique Aspects N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetamide Lacks chlorine substitution Focused on thiophene properties 2-Chloro-N-(2-methylthienyl)acetamide Contains a methyl group instead of dioxido Different biological activity profile 2-Chloro-N-(phenyl)acetamide Simple acetamide structure without thiophene Broader range of applications in pharmaceuticals

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Benzamide Derivatives

The benzamide scaffold is a common pharmacophore in agrochemicals and pharmaceuticals. Key comparisons include:

2-Chloro-N-(2-Isopropyl-6-Methylphenyl)-5-Nitrobenzamide (): Substituents: Chloro (position 2), nitro (position 5), isopropyl, and methyl groups. Activity: Modulates RORγ-dependent gene expression (e.g., G6PC) . The isopropyl/methyl groups may improve lipophilicity, whereas the sulfone group in the target compound could enhance water solubility.

N-(2-Chloro-6-Fluorophenyl)-4-(2-Cyano-3-Hydroxybut-2-Enamido)-5-Fluoro-2-Isopropoxybenzamide (): Substituents: Chloro, fluoro, isopropoxy, and cyano-hydroxybutenamido groups. Comparison: The additional isopropoxy and cyano groups likely confer steric bulk and hydrogen-bonding capacity, influencing target binding. The target compound’s dihydrothiophene sulfone may offer conformational rigidity absent in this analog .

Heterocyclic Modifications

Acetamide vs. Benzamide Derivatives

- 2-Chloro-N-(2-Ethyl-6-Methylphenyl)Acetamide (): An acetamide herbicide with ethyl and methyl substituents. This highlights how benzamides (like the target compound) may exhibit stronger target binding due to extended aromatic systems .

Physicochemical Properties (Inferred)

Research Implications and Limitations

- Structural Insights : The sulfone group in the target compound may improve solubility over nitro- or trifluoromethyl-substituted analogs, but this requires experimental validation.

- Activity Gaps: No direct evidence links the target compound to pesticidal or pharmaceutical activity. Its dihydrothiophene sulfone moiety is unique among the compared compounds and could confer novel binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.